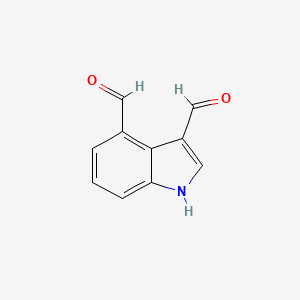
2,3,5-Trimethyl-1,4-phenylene bis(2-bromo-2-methylpropanoate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,5-Trimethyl-1,4-phenylenebis(2-bromo-2-methylpropanoate) is an organic compound characterized by its unique structure, which includes two bromine atoms and multiple methyl groups. This compound is often used in organic synthesis and has various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Trimethyl-1,4-phenylenebis(2-bromo-2-methylpropanoate) typically involves the bromination of 2,3,5-trimethyl-1,4-phenylenebis(2-methylpropanoate). The reaction is carried out under controlled conditions to ensure the selective bromination of the desired positions on the aromatic ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process.
化学反应分析
Types of Reactions
2,3,5-Trimethyl-1,4-phenylenebis(2-bromo-2-methylpropanoate) can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of hydroxyl, amino, or thiol derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of the corresponding hydrocarbon.
科学研究应用
2,3,5-Trimethyl-1,4-phenylenebis(2-bromo-2-methylpropanoate) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2,3,5-Trimethyl-1,4-phenylenebis(2-bromo-2-methylpropanoate) involves its ability to participate in various chemical reactions due to the presence of reactive bromine atoms and methyl groups. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating its use in synthetic and analytical applications.
相似化合物的比较
Similar Compounds
2-Bromo-2-methylpropane: A simpler compound with a similar bromine-containing structure.
1,4-Dibromo-2,5-bis(2-trimethylsilyl)ethynylbenzene: Another brominated aromatic compound with different substituents.
2,4,5-Trifluorobenzyl bromide: A fluorinated analog with similar reactivity.
Uniqueness
2,3,5-Trimethyl-1,4-phenylenebis(2-bromo-2-methylpropanoate) is unique due to its specific arrangement of bromine and methyl groups, which confer distinct reactivity and properties. This makes it particularly valuable in synthetic chemistry and various research applications.
属性
分子式 |
C17H22Br2O4 |
|---|---|
分子量 |
450.2 g/mol |
IUPAC 名称 |
[4-(2-bromo-2-methylpropanoyl)oxy-2,3,5-trimethylphenyl] 2-bromo-2-methylpropanoate |
InChI |
InChI=1S/C17H22Br2O4/c1-9-8-12(22-14(20)16(4,5)18)10(2)11(3)13(9)23-15(21)17(6,7)19/h8H,1-7H3 |
InChI 键 |
CSOIRZDJIGAUPC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1OC(=O)C(C)(C)Br)C)C)OC(=O)C(C)(C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1-Amino-4-hydroxy-2-[(2-phenoxyethyl)sulfanyl]anthracene-9,10-dione](/img/structure/B13126776.png)
![cis-5-([1,1'-Biphenyl]-4-ylmethyl)-3-methylpyrrolidin-2-one](/img/structure/B13126784.png)







